molecular formula C23H26N4O B2488658 N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide CAS No. 2320859-56-9

N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide

Cat. No.: B2488658
CAS No.: 2320859-56-9
M. Wt: 374.488
InChI Key: YZXCJMMRURKPLN-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide: is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a pyrazole moiety, and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Diphenylmethyl Group: The diphenylmethyl group is attached through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethyl)-3-(1H-pyrazol-4-yl)piperidine-1-carboxamide
  • N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
  • N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxamide

Uniqueness

N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide is unique due to the specific positioning of the methyl group on the pyrazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-benzhydryl-3-(1-methylpyrazol-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-26-16-21(15-24-26)20-13-8-14-27(17-20)23(28)25-22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12,15-16,20,22H,8,13-14,17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXCJMMRURKPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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